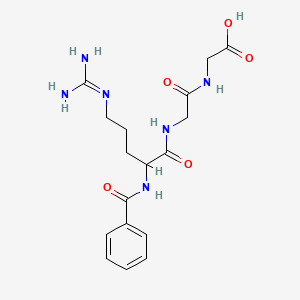
2,3,4,5,6-Pentafluoro-benzamidine
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-benzamidine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a fluorinated benzamidine that contains five fluoro atoms attached to the benzene ring.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has shown that perfluorinated pyridine derivatives, including structures related to 2,3,4,5,6-Pentafluoro-benzamidine, can be used to synthesize imidazopyridine and pyrimidinopyridine systems. These compounds are valuable in drug discovery due to their functional diversity and potential pharmacological applications. For instance, the annelation of pentafluoropyridine with benzamidine leads to high-yield imidazopyridine systems, demonstrating the utility of perfluorinated substrates for synthesizing complex heterocyclic scaffolds (Cartwright et al., 2007).
Antibacterial and Antiviral Activity
Certain derivatives related to 2,3,4,5,6-Pentafluoro-benzamidine have been synthesized and tested for their antipathogenic properties. Thiourea derivatives, for example, have shown significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings highlight the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anti-Tubercular Scaffolds
A study on novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide has demonstrated promising anti-tubercular activity. The compounds showed significant inhibition against Mycobacterium tuberculosis, with potential as leads in anti-tubercular drug discovery. This work underscores the importance of heterocyclic compounds derived from benzamidine derivatives in addressing global health challenges like tuberculosis (Nimbalkar et al., 2018).
Photophysical Properties
Fluorinated heterocycles, including those related to 2,3,4,5,6-Pentafluoro-benzamidine, play a crucial role in the pharmaceutical and agrochemical industries due to their unique photophysical properties. Research in this area focuses on the synthesis of fluorinated heterocycles and their application in creating compounds with specific desirable properties, such as fluorescence or biological activity (Wu et al., 2017).
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5N2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXVRHAXWQPALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403419 | |
| Record name | 2,3,4,5,6-PENTAFLUORO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluoro-benzamidine | |
CAS RN |
885954-06-3 | |
| Record name | 2,3,4,5,6-PENTAFLUORO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)
![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)


![2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1622692.png)


![5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622696.png)

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1622703.png)



![5-Methoxy-1,3,3-trimethylspiro[indoline-2,3'-[3H]naphtho[2,1-b]pyran]](/img/structure/B1622708.png)